molecular formula C12H19ClFN5 B15114012 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B15114012
M. Wt: 287.76 g/mol
InChI Key: VHMIPUKPCNNJPI-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.

    1-(2-fluoroethyl)-1H-pyrazol-3-amine: Another precursor used in the synthesis.

    1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine: A structurally similar compound with different substituents.

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to the presence of both ethyl and fluoroethyl groups on the pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine, a compound with the CAS number 1855937-50-6, is a synthetic organic molecule characterized by its unique dual pyrazole structure. This design enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound consists of two pyrazole rings connected by a fluoroethyl and a methyl group. Its molecular formula is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molar mass of approximately 287.76 g/mol. The structural uniqueness, particularly the presence of the fluoro group, contributes to its reactivity and biological interactions compared to other similar compounds.

PropertyValue
Molecular Formula C12H19ClFN5C_{12}H_{19}ClFN_5
Molecular Weight 287.76 g/mol
CAS Number 1855937-50-6
IUPAC Name 1-(1-ethylpyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
Structural Features Two pyrazole rings, fluoroethyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The dual pyrazole structure allows for enhanced binding affinity to these targets, potentially leading to therapeutic effects.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Studies indicate that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Lung cancer, brain cancer, colorectal cancer, renal cancer, prostate cancer, pancreatic cancer, and blood cancer.
  • Mechanism : Inhibition of key targets such as topoisomerase II, EGFR, MEK, VEGFR, and HDACs has been observed in related compounds.

A recent study demonstrated that derivatives containing the 1H-pyrazole scaffold showed notable activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Activity TypeExample Organisms
Antimicrobial E. coli, S. aureus
Antiinflammatory Various inflammatory pathways
Antiviral Potential against viral infections

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antiproliferative activity .
  • Antimicrobial Evaluation : Another study focused on the synthesis of thiazole-pyrazole hybrids which showed promising antimicrobial activity against P. mirabilis and S. aureus, indicating that modifications in the structure could lead to enhanced bioactivity .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to this compound may reduce tumor growth in animal models .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-2-18-12(3-6-15-18)10-14-9-11-4-7-17(16-11)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H

InChI Key

VHMIPUKPCNNJPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

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